REACTION_SMILES
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[CH3:29][C:30](=[O:31])[OH:32].[CH:7]1([n:10]2[c:11](-[c:17]3[cH:18][cH:19][n:20][cH:21][cH:22]3)[n:12][n:13][c:14]2[S:15][CH3:16])[CH2:8][CH2:9]1.[K+:6].[Mn:1]([O-:2])(=[O:3])(=[O:4])=[O:5].[Na+:27].[OH2:28].[S:23](=[O:24])([O-:25])[OH:26]>>[CH:7]1([n:10]2[c:11](-[c:17]3[cH:18][cH:19][n:20][cH:21][cH:22]3)[n:12][n:13][c:14]2[S:15]([CH3:16])(=[O:24])=[O:28])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CSc1nnc(-c2ccncc2)n1C1CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nnc(-c2ccncc2)n1C1CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S([O-])O
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1nnc(-c2ccncc2)n1C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |